molecular formula C9H14N2O2 B105947 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol CAS No. 96681-84-4

2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Cat. No.: B105947
CAS No.: 96681-84-4
M. Wt: 182.22 g/mol
InChI Key: YYASYPOIIGDZPS-UHFFFAOYSA-N
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Description

2,2’-(3-Methylpyrazine-2,5-diyl)diethanol is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains two ethanol groups attached to a methylpyrazine core. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2,2’-(3-Methylpyrazine-2,5-diyl)diethanol is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-Methylpyrazine-2,5-diyl)diethanol typically involves the reaction of 3-methylpyrazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the ethylene oxide to the pyrazine ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 2,2’-(3-Methylpyrazine-2,5-diyl)diethanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3-Methylpyrazine-2,5-diyl)diethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2’-(3-Methylpyrazine-2,5-diyl)diethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethanol groups may facilitate interactions with hydrophilic regions of biomolecules, while the pyrazine core can engage in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(3-Ethylpyrazine-2,5-diyl)diethanol
  • 2,2’-(3-Methylpyridine-2,5-diyl)diethanol
  • 2,2’-(3-Methylpyrimidine-2,5-diyl)diethanol

Uniqueness

2,2’-(3-Methylpyrazine-2,5-diyl)diethanol is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. The presence of two ethanol groups enhances its solubility in polar solvents and its reactivity in various chemical reactions .

Properties

IUPAC Name

2-[5-(2-hydroxyethyl)-6-methylpyrazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-9(3-5-13)10-6-8(11-7)2-4-12/h6,12-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYASYPOIIGDZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538504
Record name 2,2'-(3-Methylpyrazine-2,5-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96681-84-4
Record name 2,2'-(3-Methylpyrazine-2,5-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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